molecular formula C11H14N2O3 B052323 4-(3-Nitrobenzyl)morpholine CAS No. 123207-57-8

4-(3-Nitrobenzyl)morpholine

Cat. No. B052323
Key on ui cas rn: 123207-57-8
M. Wt: 222.24 g/mol
InChI Key: MORMTYLSFKKOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06723735B1

Procedure details

A suspension of 3-nitrobenzaldehyde (30 g, 0.2 mol) in methanol (150 ml) was treated with morpholine and the resulting orange solution cooled to 0° C. The solution of zinc cyanoborohydride prepared above was then introduced by means of a double-ended needle and the reaction stirred to ambient temperature over 16 hours. The reaction was filtered and the filtrate evaporated to dryness. The residue was dissolved in diethyl ether (600 ml) and washed with 1N hydrochloric acid (1 l). The organic layer (containing 3-nitrobenzyl alcohol) was discarded. The aqueous layer was made basic with 4N sodium hydroxide and extracted with diethyl ether (750 ml). The organic layer was dried over anhydrous sodium sulphate, filtered and pre-adsorbed on to silica. Purification by dry flash chromatography eluting with dichloromethane/methanol/0.880 NH3 (95:4.5:0.5) gave 4-(3-nitrobenzyl)morpholine as a pale yellow oil which crystallised on standing (22.2 g, 50%). δH (360 MHz, CDCl3) 2.45-2.48 (4H, m), 3.59 (2H, s), 3.71-3.74 (4H, m), 7.49 (1H, t, J 8), 7.68 (1H, d, J 8), 8.12 (1H, d, J 8), 8.22 (1H, s).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
zinc cyanoborohydride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1>CO.C([BH3-])#N.[Zn+2].C([BH3-])#N>[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7][N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)([O-:3])=[O:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
zinc cyanoborohydride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(#N)[BH3-].[Zn+2].C(#N)[BH3-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred to ambient temperature over 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then introduced by means of a double-ended needle
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether (600 ml)
WASH
Type
WASH
Details
washed with 1N hydrochloric acid (1 l)
ADDITION
Type
ADDITION
Details
The organic layer (containing 3-nitrobenzyl alcohol)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (750 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered and pre-adsorbed on to silica
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
by dry flash chromatography
WASH
Type
WASH
Details
eluting with dichloromethane/methanol/0.880 NH3 (95:4.5:0.5)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(CN2CCOCC2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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